N-(9-methyl-9H-carbazol-3-yl)acetamide

Vue d'ensemble

Description

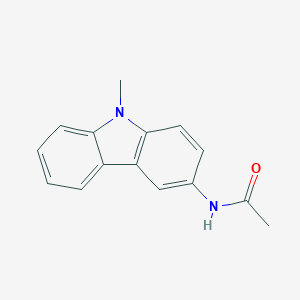

“N-(9-methyl-9H-carbazol-3-yl)acetamide” is a chemical compound with the molecular formula C15H14N2O . It is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Claisen-Schmidt condensation of 3-formyl-9-methylcarbazole with various amides of 3-aminoacetophenone has been used to afford N-{3-[3-(9-methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-benzamide/amide derivatives .Molecular Structure Analysis

The molecular structure of “N-(9-methyl-9H-carbazol-3-yl)acetamide” consists of a carbazole ring attached to an acetamide group . The carbazole ring is a tricyclic structure that includes two benzene rings fused onto a five-membered nitrogen-containing ring .Chemical Reactions Analysis

Carbazole derivatives have been synthesized and evaluated for their antimicrobial activity . The reaction of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide with appropriate mercapto-heterocyclics resulted in the formation of the title compounds .Physical And Chemical Properties Analysis

The molecular weight of “N-(9-methyl-9H-carbazol-3-yl)acetamide” is 238.28 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Applications De Recherche Scientifique

- These polymers are used in biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

- Carbazole derivatives have demonstrated various biological activities:

- Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA) exhibits promising properties for use in rewritable resistive memory devices .

- [2-(9H-carbazol-9-yl)ethyl] phosphonic acid (2PACz) and [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl] phosphonic acid (Br-2PACz) can replace PEDOT:PSS in certain applications .

Electropolymerization and Conjugated Polymers

Biological Applications

Bistable Memory Devices

Substitutes for PEDOT:PSS

Functionalization and Synthesis

Mécanisme D'action

Target of Action

The primary target of N-(9-methyl-9H-carbazol-3-yl)acetamide is the resistive switching mechanism in certain polymers . The compound is incorporated as a functional charge carrier transporting unit attached to a saturated polymethacryalamide backbone by a flexible alkyl chain .

Mode of Action

N-(9-methyl-9H-carbazol-3-yl)acetamide facilitates resistive switching by the applied voltage . This interaction results in a change in the conductivity of the polymer, which can be manipulated to exhibit rewriteable flash memory behavior .

Biochemical Pathways

The compound’s role in resistive switching suggests it may influence electron transport pathways within the polymer matrix .

Result of Action

The result of N-(9-methyl-9H-carbazol-3-yl)acetamide’s action is a change in the conductivity of the polymer. This change is bistable, meaning it can exist in two states, and can be switched between these states with a setting voltage ranging from 2 to 4.5 V . This results in a current ON/OFF ratio exceeding 100 , which is a key characteristic of rewriteable flash memory behavior.

Action Environment

The action of N-(9-methyl-9H-carbazol-3-yl)acetamide is influenced by the environmental conditions within the polymer matrix. Factors such as the applied voltage and the properties of the surrounding polymer can affect the compound’s efficacy and stability

Orientations Futures

Propriétés

IUPAC Name |

N-(9-methylcarbazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-10(18)16-11-7-8-15-13(9-11)12-5-3-4-6-14(12)17(15)2/h3-9H,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZGMUXYAUCPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9-methyl-9H-carbazol-3-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-N,N-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B496923.png)

![3-(2-chlorobenzyl)-7-(1-piperidinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B496925.png)

![7,9-Dimethyl-4-piperidinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B496930.png)

![7,9-Dimethyl-4-(4-methylpiperazino)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B496931.png)

![Ethyl 3-amino-4-(furan-2-yl)-6-(4-methylphenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B496932.png)

![Ethyl 3-amino-6-phenyl-4-(2-thienyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B496933.png)

![Ethyl 3-amino-4-(2-furyl)-6-phenylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B496935.png)

![[3-Amino-6-(2-furyl)-4-(2-thienyl)furo[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B496936.png)

![1-[3-Amino-6-phenyl-4-(2-thienyl)furo[2,3-b]pyridin-2-yl]ethanone](/img/structure/B496937.png)

![[3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](2-thienyl)methanone](/img/structure/B496938.png)

![1-({4-allyl-5-[3-amino-4-(2-furyl)-6-phenylfuro[2,3-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetone](/img/structure/B496941.png)

![ethyl 1-phenyl-5-{[(4-phenyl-1-piperazinyl)acetyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B496942.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B496943.png)